molecular formula C18H16ClN3O B12582739 Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- CAS No. 436808-87-6

Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-

Cat. No.: B12582739
CAS No.: 436808-87-6
M. Wt: 325.8 g/mol
InChI Key: LHIZTDQCAGWKCD-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- is a complex organic compound that features a benzamide core substituted with a 4-chloro group and an imidazole ring attached to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

    Attachment of the Phenylethyl Chain: The imidazole ring is then alkylated with a phenylethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with the imidazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzamide core can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with an imidazole ring and a phenylethyl chain makes it a versatile compound for various applications.

Properties

CAS No.

436808-87-6

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

4-chloro-N-(2-imidazol-1-yl-2-phenylethyl)benzamide

InChI

InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)18(23)21-12-17(22-11-10-20-13-22)14-4-2-1-3-5-14/h1-11,13,17H,12H2,(H,21,23)

InChI Key

LHIZTDQCAGWKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3

Origin of Product

United States

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